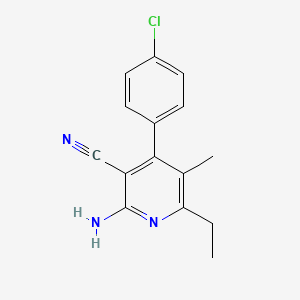

2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile

Description

2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a 4-chlorophenyl group at position 4, ethyl and methyl groups at positions 6 and 5, respectively, and a cyano group at position 2. This compound belongs to the nicotinonitrile family, known for diverse pharmacological activities, including antitumor, antimicrobial, and molluscicidal properties. Its structural complexity and substituent arrangement make it a candidate for structure-activity relationship (SAR) studies, particularly in drug discovery contexts.

Properties

IUPAC Name |

2-amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3/c1-3-13-9(2)14(12(8-17)15(18)19-13)10-4-6-11(16)7-5-10/h4-7H,3H2,1-2H3,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKFMQVTLGCOQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile typically involves the condensation of a chalcone or carbonyl compound with malononitrile and ammonium acetate. This reaction is usually carried out in the presence of ethanol as a solvent under conventional heating . Another method involves the reaction of 2-nitro-4-chlorodiphenyl ether with hydrazine hydrate in the presence of iron trichloride hexahydrate and activated charcoal .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal activities.

Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the growth of cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyridine derivatives are highly influenced by substituent patterns. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Lipophilicity : The ethyl and methyl groups in the target compound likely improve membrane permeability compared to polar methoxy or mercapto substituents .

- Bioactivity : Mercapto-containing derivatives (e.g., A1) exhibit stronger receptor binding in computational models, suggesting that electron-rich substituents enhance interactions with biological targets .

Functional Group Impact on Activity

- Chlorophenyl Group : The 4-ClPh moiety is a common pharmacophore in antitumor agents, contributing to π-π stacking and hydrophobic interactions .

Computational and Experimental Insights

- QSAR Studies : For anti-breast cancer agents, electron-withdrawing groups (e.g., CN) correlate with higher bioactivity, while bulky substituents reduce binding pocket compatibility .

- Synthetic Feasibility: The target compound’s synthesis may follow routes similar to those in and , involving Knoevenagel condensation or cyclization of cyanoacetylhydrazine intermediates .

Biological Activity

2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile (referred to as "the compound") is a pyridine derivative that has garnered attention due to its potential biological activity, particularly in the field of medicinal chemistry. Its unique structure, featuring an amino group, a chlorophenyl moiety, and a carbonitrile group, suggests promising interactions with biological targets, which may lead to therapeutic applications.

The molecular formula of the compound is C15H16ClN3, with a molecular weight of approximately 273.76 g/mol. The structural characteristics contribute to its reactivity and biological interactions:

| Property | Value |

|---|---|

| Molecular Formula | C15H16ClN3 |

| Molecular Weight | 273.76 g/mol |

| Boiling Point | Approx. 442 °C |

| Density | Approx. 1.26 g/cm³ |

Synthesis

The synthesis of the compound can be achieved through various methods involving the reaction of starting materials under controlled conditions. A common synthetic route includes multiple steps that ensure high yields and selectivity.

Biological Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it showed the maximum cytotoxicity among synthesized compounds against six different cancer cell lines, indicating its potential as an anticancer agent.

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. Experimental studies are crucial for elucidating these interactions and quantifying their effects on biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of the compound:

-

Cytotoxicity Studies : The compound displayed potent cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating strong inhibitory effects compared to standard treatments like 5-Fluorouracil (5-FU) .

Cell Line IC50 (µg/mL) Comparison to 5-FU (IC50) MCF-7 5.36 6.80 HepG2 3.13 8.40 - Selectivity Studies : The compound exhibited selective cytotoxicity towards cancerous cells over normal mammalian cells, highlighting its potential therapeutic index .

- Cell Cycle Analysis : Treatment with the compound resulted in cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells, respectively, suggesting a mechanism that disrupts normal cell proliferation .

Comparative Analysis with Similar Compounds

In comparison to structurally similar compounds, this compound stands out due to its unique combination of functional groups that enhance its biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4-(phenyl)-6-methylpyridine | Lacks chlorination; only phenyl substituent | Moderate antimicrobial |

| 2-Amino-5-methylpyridine | No chlorophenyl or ethyl groups | Limited bioactivity |

| 2-Amino-4-(trifluoromethyl)phenyl-pyridine | Contains trifluoromethyl instead of chloro | Enhanced lipophilicity |

The chlorophenyl group in the compound enhances lipophilicity, which may improve membrane permeability compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via multi-step reactions involving substituted pyridine precursors. Key steps include:

- Cyclocondensation : Using 4-chlorophenylacetonitrile and ethyl acetoacetate under acidic conditions to form the pyridine core.

- Functionalization : Introduction of the amino group via nucleophilic substitution or reductive amination .

- Critical Parameters : Temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometry of reagents (e.g., 1:1.2 molar ratio of nitrile to amine) significantly impact yield (reported 60–75%) and purity .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

- Methodology :

- X-ray Crystallography : Resolves bond angles (e.g., C–N bond at 121.8°) and confirms substituent positions on the pyridine ring .

- Spectroscopy :

- FT-IR : Identify NH₂ stretches (~3332 cm⁻¹) and CN groups (~2212 cm⁻¹) .

- NMR : ¹H NMR distinguishes ethyl (δ ~1.2–1.4 ppm) and methyl (δ ~2.3 ppm) groups; ¹³C NMR confirms carbonitrile (δ ~116 ppm) .

Q. What are the key physicochemical properties relevant to solubility and stability?

- Data :

- Molecular Weight : 273.76 g/mol .

- LogP : Estimated ~2.8 (via computational models), indicating moderate lipophilicity.

- Stability : Degrades under UV light (t₁/₂ ~48 hrs in methanol); store at –20°C in inert atmosphere .

Advanced Research Questions

Q. How do electronic effects of the 4-chlorophenyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing chlorine enhances electrophilicity at the pyridine C-4 position, facilitating Suzuki-Miyaura couplings. For example, coupling with arylboronic acids requires Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane (80°C, 12 hrs) .

- Contradiction Analysis : Lower yields (<50%) observed with electron-rich arylboronic acids due to competing protodehalogenation; optimize using Buchwald-Hartwig conditions .

Q. What computational strategies predict binding affinities of this compound to kinase targets?

- Methodology :

- Docking Studies : Use AutoDock Vina with ATP-binding site models (e.g., EGFR kinase, PDB: 1M17). The chlorophenyl moiety shows hydrophobic interactions with Leu694 and Val702 .

- MD Simulations : 100-ns trajectories reveal stable hydrogen bonds between the amino group and Asp831 (MM-GBSA ΔG ~–9.2 kcal/mol) .

Q. How can conflicting HPLC and LCMS data be resolved during purity analysis?

- Troubleshooting :

- HPLC Discrepancies : Retention time shifts (e.g., 0.81 min in method SQD-FA05) may indicate column degradation or mobile phase pH variations. Validate with spiked standards .

- LCMS Anomalies : Observed [M+H]⁺ at m/z 295 vs. theoretical 273.76 suggests adduct formation (e.g., Na⁺ or solvent clusters). Re-run with ESI⁻ mode or add 0.1% formic acid .

Q. What role does the carbonitrile group play in biological activity, and how can it be derivatized?

- Functionalization Pathways :

- Reduction : LiAlH₄ converts CN to CH₂NH₂, enhancing water solubility but reducing kinase inhibition (IC₅₀ increases from 0.8 µM to >10 µM) .

- Nucleophilic Substitution : Replace CN with thiols (e.g., mercaptopyridine) to modulate redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.